[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in enantioselective reactions. The presence of both phosphine and sulfinamide groups in its structure makes it a versatile ligand in various catalytic processes.
Mechanism of Action
Target of Action
It is known that similar compounds with diphenylphosphino groups are often used as ligands in transition metal catalysts . These catalysts are typically involved in various types of chemical reactions, including asymmetric hydrogenation .
Mode of Action
Compounds with similar structures are known to act as ligands, forming complexes with transition metals . These complexes can then catalyze various chemical reactions, including asymmetric hydrogenation .
Biochemical Pathways
It is known that transition metal catalysts can influence a wide range of chemical reactions, potentially affecting various biochemical pathways .
Result of Action
As a potential catalyst, it could facilitate various chemical reactions, leading to the production of specific reaction products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.
Attachment of the sulfinamide group: The sulfinamide moiety is then attached to the phosphine ligand through nucleophilic substitution reactions, often using sulfinyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphine and sulfinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine and sulfinamide derivatives.
Scientific Research Applications
[S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a ligand in asymmetric catalysis, it facilitates the formation of chiral products with high enantiomeric purity.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness
[S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is unique due to the presence of both phosphine and sulfinamide groups, which provide a highly chiral environment and enhance its effectiveness in enantioselective catalysis.
Properties
IUPAC Name |
(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQXRAOWAARAD-GKDFLWOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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